3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and a cyanoacetamide derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of N-alkylated aniline derivatives.
Scientific Research Applications
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic framework and are also studied for their antitumor properties
Uniqueness
3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
Properties
CAS No. |
60663-80-1 |
---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
3-anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C14H14N4O3S/c1-21-8-7-18-11-10(12(19)16-14(18)20)13(22-17-11)15-9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3,(H,16,19,20) |
InChI Key |
PKVJSTQGCFJWMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=NSC(=C2C(=O)NC1=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.